molecular formula C12H15ClN2 B1406806 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride CAS No. 1417567-28-2

1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride

Cat. No. B1406806
CAS RN: 1417567-28-2
M. Wt: 222.71 g/mol
InChI Key: WYZGXSBXWQOCOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere. Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino [5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .


Chemical Reactions Analysis

The reactions of serotonins with amines or aldehydes are quite different from the Pictet–Spengler reaction, giving 3,4,5,6-tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles rather than b-carbolines .


Physical And Chemical Properties Analysis

The IR spectrum, ν, cm −1: 2120 (C≡CH). 1 Н NMR spectrum, δ, ppm: 2.02 (1Н, s, С≡СН); 3.11-3.15 (2Н, m, 4-CH 2); 3.53 (3Н, s, NСН 3); 3.95-4.03 (2Н, m, 3-CH 2); 4.01 (2H, s, 1-CH 2); 4.32 (2H, s, NCH 2 C≡С); 7.20-7.26 (4Н, m, Н Аr) .

Scientific Research Applications

Synthesis Techniques and Reactivity

The compound 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has been a subject of interest in the realm of synthetic organic chemistry. Research demonstrates innovative methods for synthesizing tricyclic indoles, particularly those bearing 3,4-fused seven-membered rings. For instance, 4-aminoindoles have been used as 1,4-bisnucleophiles in three-component reactions to synthesize 1H-Azepino[4,3,2-cd]indoles, among other complex structures, in a one-pot process (Chen et al., 2019). Additionally, novel synthetic pathways utilizing dearomatization strategies and palladium-catalyzed domino reactions have facilitated the construction of azepino[5,4,3-cd]indoles, showcasing the compound's versatility and reactivity in organic synthesis (Zheng et al., 2014).

Applications in Medicinal Chemistry

PARP-1 Inhibitors and Cancer Therapy

In medicinal chemistry, the structure of 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has been leveraged to develop potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). These inhibitors show promise in enhancing the efficacy of cytotoxic agents against cancer cell lines, marking a significant advancement in the field of oncology (Koch et al., 2002).

Natural Product Chemistry

Isolation from Natural Sources

In natural product chemistry, new indole N-oxide alkaloids have been isolated from the root and stem of Evodia fargesii Dode. Among these, compounds structurally similar to 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride have been identified and analyzed (Qu et al., 2006).

Neurochemistry and Receptor Binding Studies

Dopamine Receptor Binding

The compound's framework has been modified and evaluated for its affinity to dopamine receptors, contributing to neurochemical research and potentially informing the development of new therapeutic agents (El-Abadelah et al., 2003).

properties

IUPAC Name

3-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-14-8-10-5-6-13-7-9-3-2-4-11(14)12(9)10;/h2-4,8,13H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGXSBXWQOCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCNCC3=C2C1=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Reactant of Route 2
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Reactant of Route 3
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Reactant of Route 4
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Reactant of Route 5
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Reactant of Route 6
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride

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